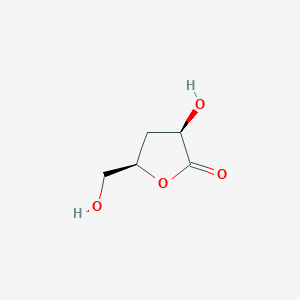
2-(trifluoromethoxy)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)pyridine-3-carbaldehyde (TFMPC) is an organic compound with a wide range of applications in chemical synthesis and scientific research. It is a white crystalline solid with a melting point of 118-120°C and a boiling point of 176-180°C. TFMPC is often used as a reagent in the synthesis of heterocyclic compounds and pharmaceuticals. It has also been used to study the mechanism of action of various enzymes and proteins, as well as to study the biochemical and physiological effects of various substances.
Aplicaciones Científicas De Investigación
2-(trifluoromethoxy)pyridine-3-carbaldehyde has a wide range of applications in scientific research. It has been used to study the mechanism of action of various enzymes and proteins, as well as to study the biochemical and physiological effects of various substances. It has also been used to synthesize heterocyclic compounds and pharmaceuticals. In addition, it has been used in the synthesis of various fluorescent probes, which have been used to study the structure and function of proteins.
Mecanismo De Acción
Mode of Action
The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, which may improve its ability to cross cell membranes and interact with intracellular targets .
Action Environment
The action, efficacy, and stability of 2-(Trifluoromethoxy)pyridine-3-carboxaldehyde can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(trifluoromethoxy)pyridine-3-carbaldehyde in lab experiments include its relatively low cost and its ease of synthesis. Additionally, it is a relatively stable compound, and can be stored for long periods of time without significant degradation. The main limitation of using this compound in lab experiments is that it is a relatively weak inhibitor of enzymes and proteins, and may not be suitable for experiments that require a high degree of inhibition.
Direcciones Futuras
For the use of 2-(trifluoromethoxy)pyridine-3-carbaldehyde in scientific research include the development of more potent inhibitors of enzymes and proteins, as well as the development of new fluorescent probes for the study of protein structure and function. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, and to develop new methods for its synthesis. Finally, further research is needed to develop new applications for this compound in the synthesis of heterocyclic compounds and pharmaceuticals.
Métodos De Síntesis
2-(trifluoromethoxy)pyridine-3-carbaldehyde is synthesized by a method known as the Knoevenagel condensation. This method involves the reaction of an aldehyde, such as this compound, with a primary amine in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base, which is then reduced to the desired product by hydrogenation. This method is simple, efficient, and yields high yields of the desired product.
Propiedades
IUPAC Name |
2-(trifluoromethoxy)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-5(4-12)2-1-3-11-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSBDYNLBXPXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)





![ethyl 2-{[(4-nitrophenoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6599934.png)

![2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B6599944.png)




![methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B6599987.png)